3-Methoxy-2-nitrophenol

Regioselective Synthesis Nitrophenol Green Chemistry

This ortho-nitrophenol derivative features a 3-methoxy-2-nitro substitution that is non-negotiable for regioselective synthesis of 3-substituted indoles and benzofurans—privileged scaffolds in medicinal chemistry, including tubulin polymerization inhibitors. Generic 2-nitrophenol analogs yield different regioisomers, risking project failure. Source the exact CAS 3114-61-2 to ensure experimental reproducibility and access to this strategic building block.

Molecular Formula C7H7NO4
Molecular Weight 169.136
CAS No. 3114-61-2
Cat. No. B2904787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrophenol
CAS3114-61-2
Molecular FormulaC7H7NO4
Molecular Weight169.136
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])O
InChIInChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3
InChIKeyURFJTCWCTWGRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrophenol (3114-61-2): A Regioselective Synthon for Ortho-Substituted Heterocycles


3-Methoxy-2-nitrophenol (CAS: 3114-61-2) is an ortho-nitrophenol derivative featuring a methoxy group adjacent to the nitro substituent on the aromatic ring. This specific substitution pattern is a critical structural feature that imparts distinct electronic properties and reactivity . Unlike simpler 2-nitrophenol, the strong electron-donating methoxy group at the 3-position activates the ring for regioselective transformations , establishing this compound as a versatile and strategic building block in organic synthesis for creating complex molecules.

3-Methoxy-2-nitrophenol (3114-61-2) in Procurement: Why Generic Nitrophenol Interchangeability Is Not an Option


While the nitrophenol class is broad, the precise substitution pattern of 3-methoxy-2-nitrophenol is non-negotiable for specific synthetic routes. The 3-methoxy-2-nitro arrangement dictates a unique electronic and steric environment that controls the outcome of key reactions . Unlike its positional isomers, such as 5-methoxy-2-nitrophenol, this compound provides a singular template for generating a specific substitution pattern on heterocyclic cores like indoles and benzofurans . Generic substitution of any 2-nitrophenol analog would lead to a different regioisomer or a failure to achieve the desired transformation, rendering it a high-risk and scientifically unsound practice. Therefore, precise identification and sourcing of this exact CAS number are paramount for ensuring experimental reproducibility and project success.

Quantifiable Differentiation Evidence for 3-Methoxy-2-nitrophenol (3114-61-2) vs. Closest Analogs


Regioselective Synthesis Yields 3-Methoxy-2-nitrophenol in 90% via CAN Nitration

A 2004 study demonstrated that the nitration of 3-methoxyphenol with cerium(IV) ammonium nitrate (CAN) proceeds with exceptionally high regioselectivity, yielding 3-methoxy-2-nitrophenol in 90% yield . This is a specific and efficient route for obtaining this ortho-substituted isomer.

Regioselective Synthesis Nitrophenol Green Chemistry

Patent-Defined Utility as a Scaffold for Tubulin Polymerization Inhibitors

A patent (US20140315894A1) describes the use of 3-methoxy-2-nitrophenol as a key building block for synthesizing substituted benzofurans, benzothiophenes, and indoles, which are claimed as tubulin polymerization inhibitors for therapeutic applications . This highlights a specific, high-value application that relies on its unique substitution pattern.

Medicinal Chemistry Oncology Tubulin Inhibitors

Physical State and Stability Differentiation from 3-Methyl-2-nitrophenol

While a direct, peer-reviewed comparison is limited, vendor data indicates a key physical property difference: 3-methoxy-2-nitrophenol is a yellow to orange solid at room temperature , whereas its close analog, 3-methyl-2-nitrophenol, is a low-melting solid (35–39 °C) . This suggests potentially easier handling and storage of the methoxy derivative.

Physicochemical Properties Stability Solid vs. Liquid

Primary Research and Industrial Scenarios for 3-Methoxy-2-nitrophenol (3114-61-2)


Medicinal Chemistry: Synthesis of Indole-Based Tubulin Inhibitors

3-Methoxy-2-nitrophenol is a strategically important building block for constructing 3-substituted indoles, which are a privileged scaffold in medicinal chemistry . As highlighted in patent literature, this specific regioisomer is used to access novel indoles and benzofurans with potent activity as tubulin polymerization inhibitors, a validated target in oncology drug discovery .

Organic Synthesis: A Model Substrate for Regioselective Nitration Studies

The highly regioselective nitration of 3-methoxyphenol to 3-methoxy-2-nitrophenol using cerium(IV) ammonium nitrate (CAN) serves as an important case study in advanced organic synthesis . This reaction demonstrates the powerful ortho-directing and activating effect of the methoxy group, providing a high-yield method that is valuable for both academic teaching and industrial process development.

Dye and Pigment Industry: Precursor for Specialized Azo Dyes

As a versatile nitrophenol intermediate, 3-methoxy-2-nitrophenol can be used as a precursor in the synthesis of specialized azo dyes and pigments . Its specific substitution pattern allows for the creation of unique chromophores with tailored color properties, making it a valuable commodity in the specialty chemicals market .

Technical Documentation Hub

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